6-methoxy-N-(2-methoxybenzyl)pyrimidine-4-carboxamide
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Overview
Description
6-methoxy-N-(2-methoxybenzyl)pyrimidine-4-carboxamide, also known as MBC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MBC is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, showing significant anti-inflammatory and analgesic properties. These compounds, including variations of pyrimidine derivatives, were evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, with some showing high inhibitory activity on COX-2 selectivity and comparable to sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxicity Studies : Pyrazolo[1,5-a]pyrimidine derivatives synthesized from reactions involving methoxyphenyl components showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, highlighting their potential in cancer research (Hassan, Hafez, & Osman, 2014).
Antitumor Activity : Synthesis of 5-(4-alkoxybenzyl)pyrimidines and their antitumor properties were investigated, demonstrating the therapeutic potential of pyrimidine derivatives in oncology (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, & Arsenyan, 2008).
Marine-sourced Compound Synthesis : The synthesis of marine-sourced natural products via the preparation of pyrimidinyl benzamides showcased the significance of natural compounds in drug development and the challenges in synthesizing complex structures (Joshi & Dodge, 2021).
Solid-phase Synthetic Methods : A solid-phase synthetic method for N-alkyl-4-alkylamino-6-arylthieno[3,2-d]pyrimidine-2-carboxamide derivatives was developed, illustrating the versatility and efficiency of solid-phase synthesis in generating bioactive heterocyclic compounds (Ahn & Jeon, 2021).
Mechanism of Action
The mechanism of action of pyrimidine-based anti-inflammatory agents is generally associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .
properties
IUPAC Name |
6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-19-12-6-4-3-5-10(12)8-15-14(18)11-7-13(20-2)17-9-16-11/h3-7,9H,8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYJTNGDTMAMTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=NC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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